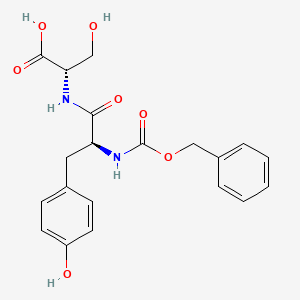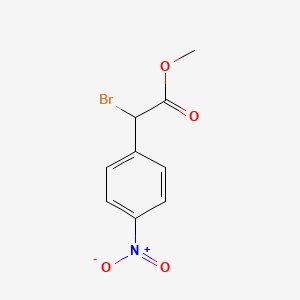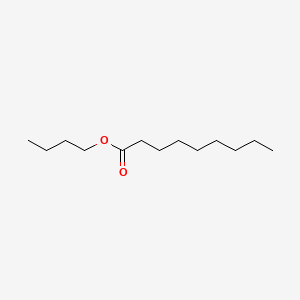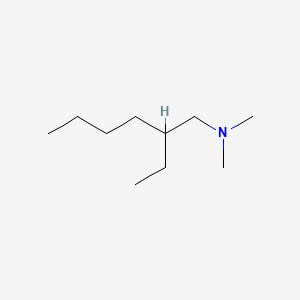
Z-Tyr-Ser-OH
Übersicht
Beschreibung
Z-Tyr-Ser-OH: is a dipeptide composed of the amino acids tyrosine and serine. It is often used in peptide synthesis and research due to its unique properties and the roles of its constituent amino acids in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Ser-OH typically involves solid-phase peptide synthesis (SPPS). In SPPS, the first amino acid, protected on the N-terminus and side chain, is activated and coupled to a resin. The N-terminus is then deprotected, and the next amino acid is added sequentially until the desired peptide sequence is assembled . For this compound, the tyrosine and serine residues are protected and coupled in a stepwise manner.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated SPPS techniques. This method allows for the efficient and scalable synthesis of peptides by automating the repetitive steps of activation, coupling, and deprotection .
Analyse Chemischer Reaktionen
Types of Reactions: Z-Tyr-Ser-OH can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like Dess–Martin periodinane can be used for selective oxidation of tyrosine residues.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group in serine under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives of tyrosine.
Reduction: Reduced forms of the peptide backbone.
Substitution: Alkylated derivatives of serine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-Tyr-Ser-OH is used in the study of peptide synthesis and modification. It serves as a model compound for developing new synthetic methods and understanding peptide chemistry .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The presence of tyrosine and serine allows for investigations into phosphorylation and other post-translational modifications .
Medicine: Its ability to undergo specific chemical modifications makes it a valuable tool in medicinal chemistry .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and as a reference compound in quality control processes .
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of Z-Tyr-Ser-OH involves its interaction with enzymes and receptors that recognize its specific amino acid sequence. Tyrosine residues can participate in hydrogen bonding and hydrophobic interactions, while serine residues can form covalent bonds with active site residues in enzymes .
Pathways Involved:
Vergleich Mit ähnlichen Verbindungen
Tyr-Ser: A dipeptide similar to Z-Tyr-Ser-OH but without the protecting groups.
Other Tyrosine-Containing Peptides: Peptides like Tyr-Gly and Tyr-Ala share similar properties due to the presence of tyrosine.
Uniqueness: this compound is unique due to its specific sequence and the presence of protecting groups that allow for selective chemical modifications. This makes it a versatile tool in peptide synthesis and research .
Eigenschaften
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c23-11-17(19(26)27)21-18(25)16(10-13-6-8-15(24)9-7-13)22-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,23-24H,10-12H2,(H,21,25)(H,22,28)(H,26,27)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMMFOXOCHALJU-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1595210.png)









![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)

